N-(3-Azetidinylmethyl)cyclopropylcarboxamide HCl
CAS No.:
Cat. No.: VC13520690
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14N2O |
|---|---|
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | N-(azetidin-3-ylmethyl)cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C8H14N2O/c11-8(7-1-2-7)10-5-6-3-9-4-6/h6-7,9H,1-5H2,(H,10,11) |
| Standard InChI Key | KVOKFNJPMFXEEX-UHFFFAOYSA-N |
| SMILES | C1CC1C(=O)NCC2CNC2 |
| Canonical SMILES | C1CC1C(=O)NCC2CNC2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, N-(azetidin-3-ylmethyl)cyclopropanecarboxamide, reflects its core structure: a cyclopropane ring (C₃H₅) linked via a carboxamide bond (-CONH-) to an azetidine group (a four-membered nitrogen-containing ring). The hydrochloride salt enhances solubility in polar solvents, a common modification for bioactive molecules. The SMILES notation C1CC1C(=O)NCC2CNC2 clarifies the connectivity, with the azetidine’s tertiary nitrogen potentially influencing reactivity.
Physicochemical Characteristics
Key properties include:
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Molecular formula: C₈H₁₄N₂O
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Molecular weight: 154.21 g/mol
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Solubility: Predicted high water solubility due to the HCl salt form, though experimental data are absent.
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Stability: Cyclopropane’s ring strain (≈27 kcal/mol) may confer reactivity, while the azetidine’s rigidity could stabilize conformational isomers.
Synthetic Pathways
Cyclopropane Ring Formation
The cyclopropane moiety is typically synthesized via [1+2] cycloaddition using Simmons-Smith conditions (Zn/Cu couple with diiodomethane) or transition-metal-catalyzed reactions. For example:
This step is critical for introducing the strained ring, which may enhance binding to biological targets.
Azetidine Incorporation
Azetidine rings are often constructed through nucleophilic substitution or ring-closing metathesis . In one approach, a primary amine reacts with a 1,3-dihalopropane to form the azetidine:
The methylene bridge (-CH₂-) connecting the azetidine and carboxamide groups is introduced via reductive amination or alkylation.
Carboxamide Formation
The final carboxamide bond is established using coupling agents like EDC/HOBt:
Subsequent treatment with HCl yields the hydrochloride salt.
Research Challenges and Limitations
Structural Characterization
No X-ray crystallography or NMR data are publicly available, hindering conformational analysis. Computational models (e.g., DFT calculations) could predict bond angles and torsional strain but require validation.
Pharmacokinetic Profiling
Absorption, distribution, metabolism, and excretion (ADME) properties are unstudied. The compound’s LogP (predicted ~1.2) suggests moderate lipophilicity, but in vitro assays are essential to confirm bioavailability.
Synthetic Scalability
Future Directions
Computational Studies
Molecular docking simulations could identify potential targets (e.g., topoisomerase II, kinases) by leveraging the compound’s hybrid structure . Machine learning models may also predict toxicity profiles.
In Vitro Screening
Priority assays include:
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MIC determinations against ESKAPE pathogens.
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Cytotoxicity testing in NCI-60 cancer cell lines.
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hERG channel binding to assess cardiac safety.
Structural Optimization
Introducing electron-withdrawing groups (e.g., -CF₃) to the cyclopropane ring may enhance target affinity, while PEGylation could improve solubility.
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